(2'-(Oct-1-en-2-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
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Overview
Description
(2’-(Oct-1-en-2-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is an organophosphorus compound that features a biphenyl backbone with an octenyl substituent and a diphenylphosphane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(Oct-1-en-2-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds . The general procedure involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale Suzuki–Miyaura coupling can be applied. This involves optimizing reaction conditions to ensure high yield and purity, such as using efficient catalysts and controlling reaction temperature and time.
Chemical Reactions Analysis
Types of Reactions
(2’-(Oct-1-en-2-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The biphenyl backbone allows for electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated biphenyl derivatives.
Coupling Reactions: Various biphenyl derivatives with different substituents.
Scientific Research Applications
(2’-(Oct-1-en-2-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several applications in scientific research:
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of (2’-(Oct-1-en-2-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane in catalytic processes involves its role as a ligand. The phosphane group coordinates with transition metals, facilitating various catalytic cycles such as oxidative addition, transmetalation, and reductive elimination . This coordination enhances the efficiency and selectivity of the catalytic process.
Comparison with Similar Compounds
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: A chiral diphosphine ligand used in asymmetric catalysis.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A bidentate phosphine ligand used to stabilize organotransition metal species.
Uniqueness
(2’-(Oct-1-en-2-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is unique due to its specific structural features, such as the octenyl substituent and the biphenyl backbone. These features can influence its reactivity and selectivity in catalytic processes, making it a valuable compound for specialized applications.
Properties
Molecular Formula |
C32H33P |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
[2-(2-oct-1-en-2-ylphenyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C32H33P/c1-3-4-5-8-17-26(2)29-22-13-14-23-30(29)31-24-15-16-25-32(31)33(27-18-9-6-10-19-27)28-20-11-7-12-21-28/h6-7,9-16,18-25H,2-5,8,17H2,1H3 |
InChI Key |
YCTASEQJPQFIOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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